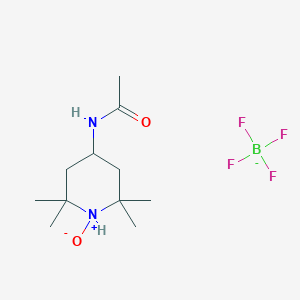
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with acetamide, followed by the reaction with tetrafluoroboric acid. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques .
化学反応の分析
Types of Reactions: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate primarily undergoes oxidation reactions. It is used to oxidize alcohols to their corresponding aldehydes, ketones, or carboxylic acids .
Common Reagents and Conditions: Common reagents used with this compound include alcohols, aldehydes, and ketones. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents like methanol .
Major Products: The major products formed from these reactions are aldehydes, ketones, and carboxylic acids. For example, the oxidation of primary alcohols yields aldehydes, while secondary alcohols yield ketones .
科学的研究の応用
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The molecular targets are typically alcohols, which are converted to aldehydes, ketones, or carboxylic acids through this oxidation process .
類似化合物との比較
- 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Acetamido-TEMPO, free radical
Uniqueness: 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is unique due to its high stability and efficiency as an oxidizing agent. Unlike some other oxidizing agents, it is stable to both air and moisture, making it highly reliable for various synthetic applications .
特性
IUPAC Name |
N-(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl)acetamide;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.BF4/c1-8(14)12-9-6-10(2,3)13(15)11(4,5)7-9;2-1(3,4)5/h9,13H,6-7H2,1-5H3,(H,12,14);/q;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYEZXJEAVNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)NC1CC([NH+](C(C1)(C)C)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BF4N2O2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


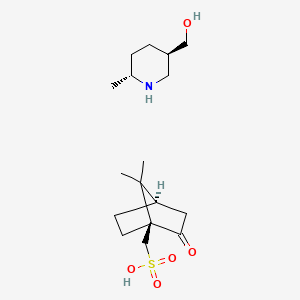
![3,3-Dibromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B8024687.png)
![3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione](/img/structure/B8024695.png)
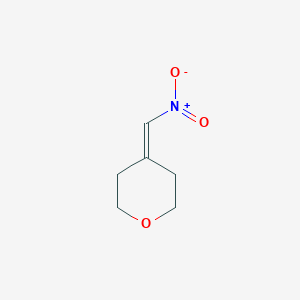
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-3H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B8024710.png)
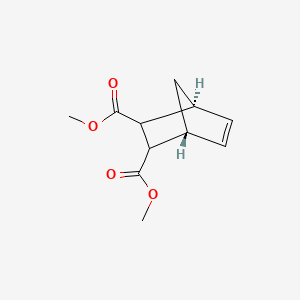


![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8024732.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8024744.png)
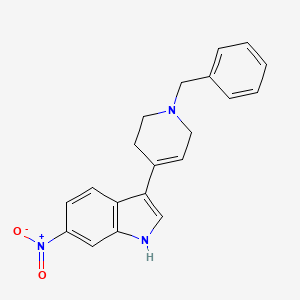
![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)
